
Cadaverine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadaverine dihydrochloride, also known as 1,5-diaminopentane dihydrochloride, is an organic compound classified as a diamine. It is a colorless liquid with an unpleasant odor, often associated with the putrefaction of animal tissue. This compound is naturally present in small quantities in living organisms and is produced by the decarboxylation of lysine .
Mechanism of Action
Target of Action
The primary target of Cadaverine is the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are key components of a variety of biological structures and functions.
Mode of Action
It is known that cadaverine is produced by the decarboxylation of lysine , suggesting that it may interact with its target enzyme by mimicking the structure of lysine or its derivatives.
Biochemical Pathways
Cadaverine is involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway . It is produced by the decarboxylation of lysine, a process catalyzed by lysine decarboxylases . The specific biosynthetic pathways of Cadaverine from different substrates have been extensively studied .
Pharmacokinetics
Its metabolism and excretion are likely to involve enzymatic processes and renal clearance, respectively .
Result of Action
It is known that cadaverine has various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .
Action Environment
The action, efficacy, and stability of Cadaverine can be influenced by various environmental factors. For instance, it has been reported that a strong acid environment can be harmful for Cadaverine production . Furthermore, the use of green chemical and bioconversion technologies has been suggested as a promising strategy for Cadaverine synthesis .
Biochemical Analysis
Biochemical Properties
Cadaverine Dihydrochloride plays a significant role in biochemical reactions. It is produced by the decarboxylation of lysine . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthetic pathways of cadaverine from different substrates and extensively interacts with key lysine decarboxylases .
Cellular Effects
This compound influences various types of cells and cellular processes. It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized by many methods, including the hydrogenation of glutaronitrile and the reactions of 1,5-dichloropentane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by the decarboxylation of lysine . The
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadaverine dihydrochloride can be synthesized through various methods. One common method involves the hydrogenation of glutaronitrile. Another method includes the reaction of 1,5-dichloropentane with ammonia .
Industrial Production Methods: The most promising strategies for the industrial production of this compound involve green chemical and bioconversion technologies. These methods focus on the biosynthetic pathways of cadaverine from different substrates, utilizing lysine decarboxylases for the decarboxylation process .
Chemical Reactions Analysis
Types of Reactions: Cadaverine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Cadaverine can be oxidized to produce corresponding aldehydes and acids.
Reduction: It can be reduced to form primary amines.
Substitution: Cadaverine can participate in substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Produces aldehydes and acids.
Reduction: Forms primary amines.
Substitution: Results in various substituted amines.
Scientific Research Applications
Cadaverine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the development of high-performance polyamides, polyurethanes, and polyureas.
Biology: Participates in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, and regulating senescence.
Medicine: Used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery.
Industry: Applied in the production of renewable polymers, such as nylon 5X materials, which have excellent mechanical strength, air permeability, moisture absorption, and flame retardancy
Comparison with Similar Compounds
- Putrescine
- 1,5-Pentanediamine
- Pentamethylenediamine
Properties
CAS No. |
1476-39-7 |
|---|---|
Molecular Formula |
C5H15ClN2 |
Molecular Weight |
138.64 g/mol |
IUPAC Name |
pentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c6-4-2-1-3-5-7;/h1-7H2;1H |
InChI Key |
RLNAIWYXIAJDTN-UHFFFAOYSA-N |
SMILES |
C(CCN)CCN.Cl.Cl |
Canonical SMILES |
C(CCN)CCN.Cl |
Key on ui other cas no. |
1476-39-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cadaverine dihydrochloride?
A1: this compound (NH3+(CH2)5NH3+.2Cl-.H2O) is a salt form of Cadaverine, a diamine formed during the breakdown of the amino acid lysine. It has a molecular weight of 191.1 g/mol and crystallizes in a monoclinic structure []. X-ray crystallography revealed that the crystal structure contains two molecules of Cadaverine, four chloride ions, and two partially disordered water molecules in the asymmetric unit [].
Q2: How can this compound be used to study the biosynthesis of quinolizidine alkaloids?
A2: Researchers have utilized labeled this compound to trace its incorporation into alkaloids. For example, by feeding (R)- and (S)-[1-2H]this compound to Sophora microphylla plants, scientists observed their incorporation into matrine, anagyrine, N-methylcytisine, and cytisine, providing insights into the biosynthetic pathways of these alkaloids []. Additionally, 13C-labeled this compound helped determine the specific incorporation of Cadaverine units into the structures of sparteine and lupinine [].
Q3: Can this compound be used to study enzyme activity?
A3: Yes, this compound is a known substrate for the enzyme diamine oxidase. Studies have used this compound and its analogues to investigate the substrate specificity and inhibition of this enzyme []. This research helps understand the enzyme's kinetics and potential applications in various biological processes.
Q4: Are there analytical methods for quantifying this compound in biological samples?
A4: Yes, various methods exist for quantifying this compound. One approach involves derivatizing it with orthophthalaldehyde (OPA) followed by spectrofluorimetric detection. This method, optimized for fish tissue, demonstrates high sensitivity, achieving limits of detection as low as 0.6 ng/mL []. Another method utilizes nuclear magnetic resonance (qNMR) to simultaneously quantify eight biogenic amine hydrochlorides, including this compound, with high accuracy and precision [].
Q5: What is the role of this compound in the formation of N-nitrosopiperidine in dry fermented sausages?
A5: Research suggests that while Cadaverine itself might not directly contribute to N-nitrosopiperidine (NPIP) formation, its metabolic precursor, piperidine, plays a significant role [, ]. Studies using a dry fermented sausage model showed that enriching the meat batter with piperidine led to increased NPIP formation, particularly in the presence of sodium nitrite and absence of sodium ascorbate, highlighting the influence of processing conditions on NPIP formation [].
Q6: Can this compound be used for applications other than studying alkaloids and enzymes?
A7: Yes, the ability of this compound to form colored complexes with reagents like orthophthalaldehyde makes it valuable in analytical chemistry, particularly for developing sensitive detection methods for biogenic amines in various matrices like food products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




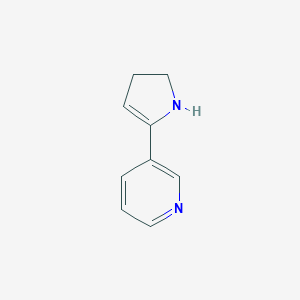
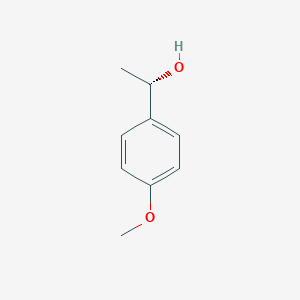
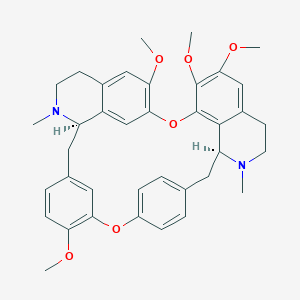
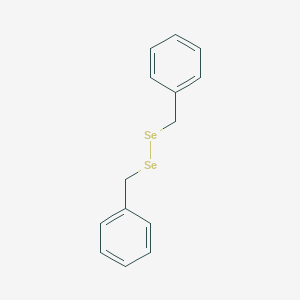

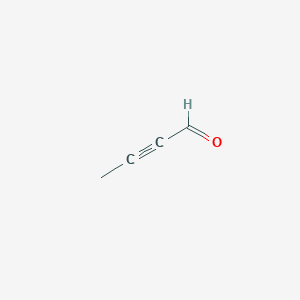
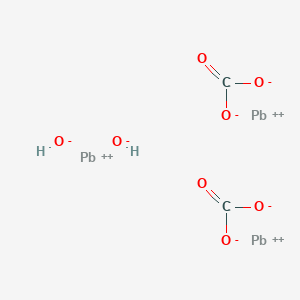
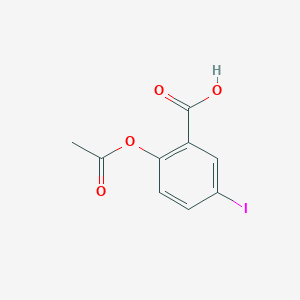
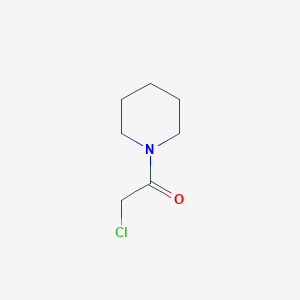
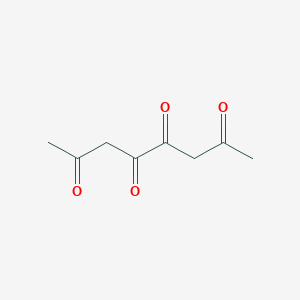
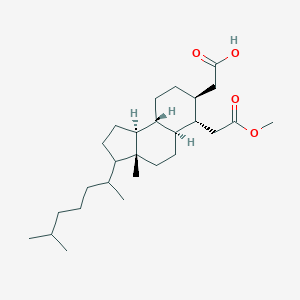
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
